molecular formula C21H33ClN2O5 B4003829 1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-4-methylpiperazine;oxalic acid

1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-4-methylpiperazine;oxalic acid

Cat. No.: B4003829
M. Wt: 428.9 g/mol
InChI Key: WIONBADHROIQMG-UHFFFAOYSA-N
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Description

1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-4-methylpiperazine;oxalic acid is a complex organic compound with a unique structure that combines a piperazine ring with a tert-butyl group and a chlorophenoxy moiety

Scientific Research Applications

1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-4-methylpiperazine has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a ligand in biochemical assays or as a probe in studying biological pathways.

    Industry: It can be used in the production of specialty chemicals or as an intermediate in manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-4-methylpiperazine typically involves multiple steps, starting with the preparation of the chlorophenoxy intermediate. This intermediate is then reacted with a butyl chain and subsequently with a piperazine ring. The final step involves the formation of the oxalic acid salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-4-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Mechanism of Action

The mechanism of action of 1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-4-methylpiperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]piperidine
  • tert-Butyl 4-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate

Uniqueness

1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-4-methylpiperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-[4-(2-tert-butyl-4-chlorophenoxy)butyl]-4-methylpiperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31ClN2O.C2H2O4/c1-19(2,3)17-15-16(20)7-8-18(17)23-14-6-5-9-22-12-10-21(4)11-13-22;3-1(4)2(5)6/h7-8,15H,5-6,9-14H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIONBADHROIQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCCN2CCN(CC2)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-4-methylpiperazine;oxalic acid
Reactant of Route 2
1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-4-methylpiperazine;oxalic acid
Reactant of Route 3
1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-4-methylpiperazine;oxalic acid
Reactant of Route 4
1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-4-methylpiperazine;oxalic acid
Reactant of Route 5
1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-4-methylpiperazine;oxalic acid
Reactant of Route 6
Reactant of Route 6
1-[4-(2-Tert-butyl-4-chlorophenoxy)butyl]-4-methylpiperazine;oxalic acid

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